4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine
Description
This compound belongs to the triazolothiadiazine class, characterized by a fused heterocyclic core combining 1,2,4-triazole and 1,3,4-thiadiazine rings. Its structure includes a pyridine moiety at position 3 and a 4-chlorophenyl group at position 6 (Figure 1). Such substitutions are critical for modulating electronic properties, lipophilicity, and biological interactions. The compound has been synthesized via phase-transfer catalysis (PTC) using 3-(3-pyridyl)-4-amino-5-mercapto-1,2,4-triazole and carboxylic acid derivatives under POCl₃ and tetrabutylammonium iodide (TBAI) catalysis .
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5S/c16-12-3-1-10(2-4-12)13-9-22-15-19-18-14(21(15)20-13)11-5-7-17-8-6-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEQUAAEQTUWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=NC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur and other reagents to form the thiadiazine ring.
Coupling with Pyridine: The final step involves coupling the triazolothiadiazine intermediate with a pyridine derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolothiadiazine derivatives exhibit diverse bioactivities depending on substituents at positions 3 and 4. Below is a detailed comparison:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., tubulin) .
- Pyridine vs. Phenyl at Position 3: Pyridine-containing derivatives (e.g., the target compound) show moderate vasodilation, whereas phenolic analogs (e.g., compound 9a-c) exhibit stronger antitumor and antioxidant effects due to enhanced hydrogen-bonding capacity .
- Methyl Substitution : The 7-methyl derivative (CTT) lacks pyridine but demonstrates corrosion inhibition, likely via adsorption on metal surfaces .
Key Observations :
- Phase-transfer catalysis (PTC) optimizes yields for pyridine-containing derivatives by facilitating nucleophilic substitution .
- Microwave-assisted synthesis reduces reaction time for naphthyl-substituted analogs (10–15 min vs. 6–8 hours for conventional methods) .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Solubility |
|---|---|---|---|
| Target compound | 285–290 | 3.2 | Insoluble in water; soluble in DMSO |
| 3-(4-Cl-phenyl)-7-methyl derivative | 198–200 | 2.8 | Partially soluble in ethanol |
| 3-(α-Naphthylmethylene)-6-aryl derivatives | 169–312 | 4.1–4.5 | Soluble in chloroform, DMF |
| Tubulin-inhibiting phenol derivatives | 220–235 | 2.5–3.0 | Soluble in methanol, DMSO |
Biological Activity
The compound 4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine (CAS No. 85106-54-3) is a member of the triazolo-thiadiazine family known for diverse biological activities. Its structural features suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₀ClN₅S
- Molecular Weight : 327.79 g/mol
- CAS Number : 85106-54-3
Biological Activity Overview
Research has indicated that derivatives of triazolo-thiadiazines exhibit a wide range of biological activities including:
- Anticancer : Significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Activity against several pathogenic bacteria and fungi.
- Enzyme Inhibition : Inhibition of various enzymes including carbonic anhydrase and alkaline phosphatase.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- A derivative of the compound demonstrated an IC₅₀ value greater than 64.5 μg/mL against human embryonic kidney HEK-293 cells, indicating selective toxicity towards cancer cells over healthy cells .
- In vitro assays revealed that the compound inhibited tubulin polymerization and disrupted microtubule networks in A549 lung cancer cells. It also induced apoptosis by increasing levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .
Table 1: Anticancer Activity Summary
| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | >64.5 | Tubulin disruption, apoptosis induction |
| MCF-7 (Breast) | Varies | Aromatase inhibition |
| MDA-MB-231 | Varies | Cytotoxicity surpassing Erlotinib |
Antimicrobial Activity
The compound has shown promising antimicrobial activity:
- It has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored:
- It shows significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial in various metabolic processes .
Table 3: Enzyme Inhibition Results
| Enzyme | Inhibition Percentage |
|---|---|
| h-TNAP | >70% |
| h-IAP | >65% |
Case Studies
- In Vivo Studies : In a xenograft model using A549 lung cancer cells, the compound inhibited tumor growth without significant toxicity to the host organism, suggesting its potential as a therapeutic agent in cancer treatment .
- Mechanistic Studies : Further investigations into its mechanism revealed alterations in cell cycle regulators such as p-cdc2 and cyclin B1, indicating its role in cell cycle arrest at the G2/M phase .
Q & A
Basic: What are the standard synthetic routes for 4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine, and what reaction conditions are typically employed?
Methodological Answer:
The synthesis typically involves multi-step sequences starting with 4-thioalkyl phenols or aminotriazole-thiol precursors. For example:
- Step 1: React 4-chlorophenyl derivatives with ethyl chloroacetate in acetone under basic conditions (e.g., K₂CO₃) to form intermediate esters .
- Step 2: Cyclization using reagents like hydrazine or thiourea to form the triazolo-thiadiazine core .
- Step 3: Pyridine ring introduction via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
Key Conditions:
- Solvents: Ethanol, acetone, or DMF.
- Catalysts: Piperidine for condensation steps .
- Temperature: Reflux (60–100°C) for 6–12 hours .
Advanced: How can researchers optimize the catalytic conditions for the cyclization step to improve yield and purity?
Methodological Answer:
Catalytic optimization involves screening iodine-based catalysts and solvents. For example:
- Catalyst: I₂ in 1,4-dioxane achieves 76–88% yield for triazolo-thiadiazine derivatives .
- Oxidant: tert-Butyl hydroperoxide (TBHP) enhances oxidative coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
